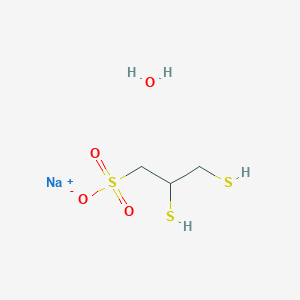
sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” is a chemical entity with significant applications in various fields of science and industry. It is known for its unique chemical structure and properties, which make it a valuable compound for research and industrial purposes.
Méthodes De Préparation
The synthesis of “sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” involves specific synthetic routes and reaction conditions. The preparation methods include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of “this compound” involves scaling up the laboratory synthesis methods to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
“sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen from the compound, often using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
“sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.
Biology: In biological research, “this compound” is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets and pathways.
Industry: Industrial applications of “this compound” include its use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
“sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures and properties include those listed in the PubChem database.
Uniqueness: “this compound” is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUHNMQFDVIWGU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(CS(=O)(=O)[O-])S)S.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













